molecular formula C21H28N6O B5486860 N-(3-ethylphenyl)-4-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide

N-(3-ethylphenyl)-4-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide

Cat. No. B5486860
M. Wt: 380.5 g/mol
InChI Key: JHAJQHKMNYZMBY-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including an ethylphenyl group, a pyrimidinyl group, a pyrrolidinyl group, and a piperazinecarboxamide group. These groups suggest that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of several functional groups. The ethylphenyl group is a benzene ring with an ethyl group attached, the pyrimidinyl group is a six-membered ring with two nitrogen atoms, the pyrrolidinyl group is a five-membered ring with one nitrogen atom, and the piperazinecarboxamide group is a six-membered ring with two nitrogen atoms and a carbonyl group .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the functional groups present. For example, the pyrimidinyl group could potentially undergo reactions with nucleophiles, and the piperazinecarboxamide group could potentially undergo reactions with electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple nitrogen atoms could make it a base, and the presence of the carbonyl group could make it a potential hydrogen bond acceptor .

Future Directions

The future research directions for this compound could include studying its synthesis, reactivity, and potential applications. It could also be interesting to study its interactions with biological targets if it’s intended to be used as a drug .

properties

IUPAC Name

N-(3-ethylphenyl)-4-(6-pyrrolidin-1-ylpyrimidin-4-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N6O/c1-2-17-6-5-7-18(14-17)24-21(28)27-12-10-26(11-13-27)20-15-19(22-16-23-20)25-8-3-4-9-25/h5-7,14-16H,2-4,8-13H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHAJQHKMNYZMBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)N2CCN(CC2)C3=NC=NC(=C3)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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